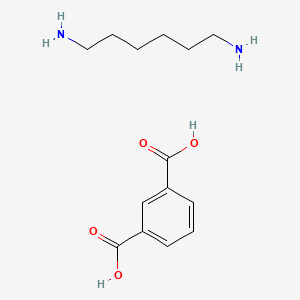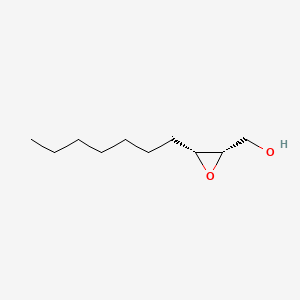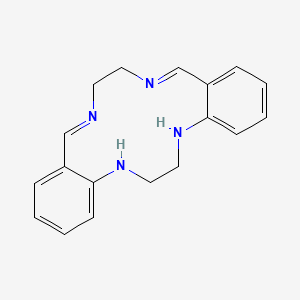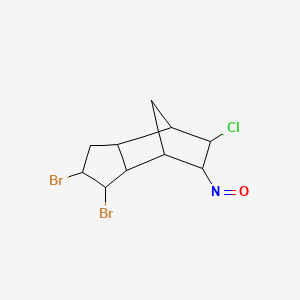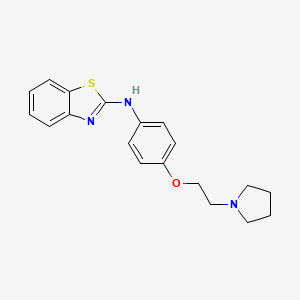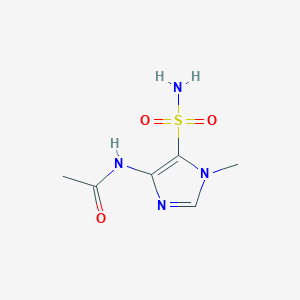
n-(1-Methyl-5-sulfamoyl-1h-imidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(picrylamino)-3,5-dinitropyridine: (NSC 38082) is a high-nitrogen aromatic compound with the molecular formula C17H7N11O16 and a molecular weight of 621.3 g/mol. This compound is characterized by a central pyridine ring with nitro groups attached at positions 3 and 5, and two picrylamino groups linked to the pyridine ring at positions 2 and 6. Due to its structure, it is considered a high-nitrogen energetic material, often used in propellants and explosives.
Preparation Methods
The synthesis of 2,6-Bis(picrylamino)-3,5-dinitropyridine involves a two-step process. The first step includes reacting 2,6-diaminopyridine with picryl chloride, followed by nitration of the resulting intermediate, 2,6-bis(picrylamino)pyridine. The reaction conditions typically involve the use of a picrylating agent and nitrating agents under controlled temperatures to ensure the stability of the intermediate and final product.
Chemical Reactions Analysis
2,6-Bis(picrylamino)-3,5-dinitropyridine undergoes several types of chemical reactions, primarily due to the presence of multiple nitro groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, where nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(picrylamino)-3,5-dinitropyridine has several scientific research applications, including:
Energetic Materials Research: Due to its high nitrogen content and energetic properties, it is studied for its potential use in propellants and explosives.
Material Science: Its unique structure makes it a subject of interest in the development of new materials with specific energetic properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other high-nitrogen compounds.
Mechanism of Action
The mechanism of action of 2,6-Bis(picrylamino)-3,5-dinitropyridine is primarily related to its energetic properties. The presence of multiple nitro groups makes the compound thermally unstable, leading to exothermic decomposition upon heating. This decomposition releases a large amount of gas rapidly, which is a characteristic feature of energetic materials used in propellants and explosives. The molecular targets and pathways involved in its action are related to its ability to release energy quickly and efficiently.
Comparison with Similar Compounds
2,6-Bis(picrylamino)-3,5-dinitropyridine can be compared with other high-nitrogen energetic materials, such as:
2,4,6-Trinitrotoluene (TNT): While TNT is a well-known explosive, 2,6-Bis(picrylamino)-3,5-dinitropyridine has a higher nitrogen content and potentially higher energy release.
Hexanitrohexaazaisowurtzitane (CL-20): CL-20 is another high-nitrogen compound with superior energetic properties, but it is more complex to synthesize compared to 2,6-Bis(picrylamino)-3,5-dinitropyridine.
The uniqueness of 2,6-Bis(picrylamino)-3,5-dinitropyridine lies in its relatively simpler synthesis process and its potential for high energy release due to its multiple nitro groups.
Properties
CAS No. |
6339-61-3 |
|---|---|
Molecular Formula |
C6H10N4O3S |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
N-(1-methyl-5-sulfamoylimidazol-4-yl)acetamide |
InChI |
InChI=1S/C6H10N4O3S/c1-4(11)9-5-6(14(7,12)13)10(2)3-8-5/h3H,1-2H3,(H,9,11)(H2,7,12,13) |
InChI Key |
FGFAJZSNZJBTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N(C=N1)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


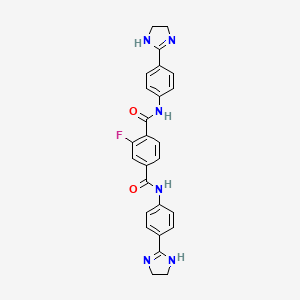
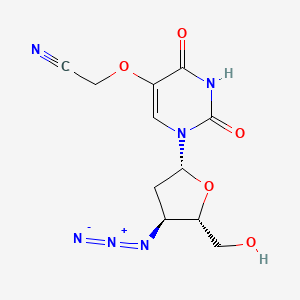
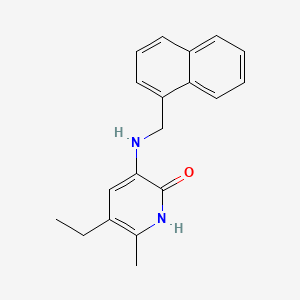
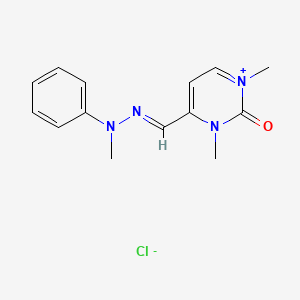
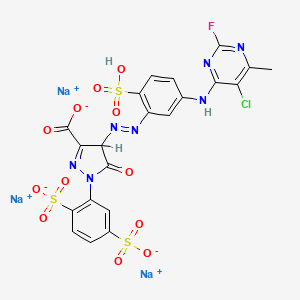
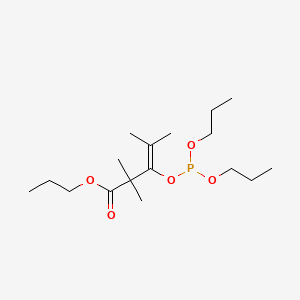
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)

